2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a triazolo-pyridazine moiety with a tetrahydroisoquinoline scaffold, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and condensation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antiproliferative and antibacterial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as proliferation or signal transduction. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b]pyridazine derivatives: These compounds share the triazolo-pyridazine core and exhibit similar biological activities.
Tetrahydroisoquinoline derivatives: Compounds with the tetrahydroisoquinoline scaffold are known for their diverse pharmacological properties.
Uniqueness
2-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined structural features, which confer a distinct set of biological activities. This combination allows for enhanced binding affinity and specificity towards certain molecular targets, making it a valuable compound for drug development .
Properties
IUPAC Name |
2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-4-12-9-18(8-7-11(12)3-1)14-6-5-13-16-15-10-19(13)17-14/h1-6,10H,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUSSRYRBVEVCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NN4C=NN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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